
Bufuralol-d9 Hydrochloride
Descripción general
Descripción
Bufuralol-d9 (clorhidrato) es un análogo marcado con deuterio del clorhidrato de Bufuralol. Se utiliza principalmente como estándar interno para la cuantificación de Bufuralol en diversas aplicaciones analíticas. El propio Bufuralol es un antagonista no selectivo de los receptores beta-adrenérgicos, que también exhibe actividad agonista parcial .
Mecanismo De Acción
Bufuralol-d9 (clorhidrato) ejerce sus efectos al actuar como un antagonista de los receptores beta-adrenérgicos. Se une a los receptores beta-adrenérgicos, bloqueando la acción de las catecolaminas endógenas como la epinefrina y la norepinefrina. Esto da como resultado una disminución de la frecuencia cardíaca y la presión arterial. El marcado con deuterio no altera significativamente la actividad farmacológica de Bufuralol, pero mejora su estabilidad y permite una cuantificación precisa en estudios analíticos .
Análisis Bioquímico
Biochemical Properties
Bufuralol-d9 Hydrochloride interacts with β-adrenergic receptors in biochemical reactions . It has affinity for both β1 and β2-adrenergic receptors . The compound exerts its effects by decreasing mean arterial blood pressure and increasing abdominal aortic blood flow .
Cellular Effects
This compound influences cell function by interacting with β-adrenergic receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a potent β-adrenoceptor antagonist with partial agonist activity . It exerts its effects at the molecular level through binding interactions with β-adrenergic receptors . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes such as cytochrome P450 (CYP) isoform CYP2D6 . The main metabolic pathway for this compound is aromatic hydroxylation, whereas the principal route for its isomer is conjugation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bufuralol-d9 (clorhidrato) se sintetiza incorporando deuterio, un isótopo estable del hidrógeno, en la molécula de Bufuralol. Los átomos de deuterio se introducen típicamente en el grupo terc-butilo de Bufuralol. La síntesis implica múltiples pasos, incluyendo la deuteración de átomos de hidrógeno específicos y procesos de purificación posteriores para lograr una alta pureza isotópica .
Métodos de producción industrial
La producción industrial de Bufuralol-d9 (clorhidrato) sigue rutas sintéticas similares a la síntesis a escala de laboratorio pero a mayor escala. El proceso implica el uso de equipos especializados para manejar gas deuterio y garantizar la incorporación constante de átomos de deuterio en la molécula de Bufuralol. El producto final se purifica y se prueba para determinar la pureza isotópica y la estabilidad química .
Análisis De Reacciones Químicas
Tipos de reacciones
Bufuralol-d9 (clorhidrato) experimenta diversas reacciones químicas, entre ellas:
Oxidación: Bufuralol puede oxidarse para formar derivados de hidroxibufuralol.
Reducción: Las reacciones de reducción pueden convertir Bufuralol en sus correspondientes derivados alcohólicos.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en el grupo terc-butilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se utilizan reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles).
Principales productos formados
Oxidación: Derivados de hidroxibufuralol.
Reducción: Derivados alcohólicos de Bufuralol.
Sustitución: Diversos derivados de Bufuralol sustituidos en función de los reactivos utilizados.
Aplicaciones en investigación científica
Bufuralol-d9 (clorhidrato) se utiliza ampliamente en la investigación científica, particularmente en los campos de:
Química: Como estándar interno en cromatografía de gases-espectrometría de masas (GC-MS) y cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación de Bufuralol.
Biología: En estudios que implican el metabolismo y la farmacocinética de Bufuralol.
Medicina: En el desarrollo y ensayo de antagonistas de los receptores beta-adrenérgicos.
Industria: En el control de calidad y la estandarización de productos farmacéuticos que contienen Bufuralol
Aplicaciones Científicas De Investigación
Pharmacological Research
Mechanism of Action
Bufuralol-d9 Hydrochloride functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline. This action leads to decreased heart rate and blood pressure, making it relevant for cardiovascular research.
Quantification Techniques
Researchers utilize this compound as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its isotopic labeling allows for precise quantification of Bufuralol concentrations in biological samples, facilitating pharmacokinetic studies.
Drug Metabolism Studies
This compound is instrumental in studying drug metabolism and interactions. The presence of deuterium atoms allows for enhanced sensitivity in mass spectrometry analyses, enabling researchers to track metabolic pathways without altering the biological activity of the drug itself.
Table 1: Comparison of Beta-Blockers
Compound Name | Structure Type | Key Features |
---|---|---|
Bufuralol | Non-selective beta-blocker | Partial agonist activity |
Propranolol | Non-selective beta-blocker | Widely used for hypertension and anxiety |
Atenolol | Selective beta-1 blocker | Primarily targets heart rate reduction |
Metoprolol | Selective beta-1 blocker | Commonly prescribed for cardiovascular issues |
Carvedilol | Non-selective beta-blocker | Also has alpha-blocking properties |
Research Findings
Studies indicate that Bufuralol can influence various metabolic pathways, suggesting potential applications in treating cardiovascular conditions. Its unique properties make it suitable for detailed interaction studies with other drugs and biological molecules.
Clinical Applications
While this compound is primarily used in research settings, its parent compound, Bufuralol, has clinical applications as a treatment for hypertension and other cardiovascular disorders. The insights gained from studies using the deuterated form can lead to improved therapeutic strategies and drug development .
Case Study 1: Pharmacokinetics of Bufuralol
A study assessed the pharmacokinetics of Bufuralol using this compound as an internal standard. The results demonstrated enhanced detection limits and accuracy in quantifying drug concentrations in plasma samples, highlighting its utility in clinical pharmacology.
Case Study 2: Drug Interaction Analysis
Another investigation explored the interactions between this compound and other cardiovascular agents. The findings indicated significant alterations in drug metabolism profiles when combined with selective beta-blockers, underscoring the importance of understanding drug-drug interactions for patient safety and efficacy.
Comparación Con Compuestos Similares
Bufuralol-d9 (clorhidrato) es único debido a su marcado con deuterio, que proporciona ventajas en las aplicaciones analíticas. Los compuestos similares incluyen:
Bufuralol: La forma no deuterada, utilizada como antagonista de los receptores beta-adrenérgicos.
Propranolol: Otro antagonista de los receptores beta-adrenérgicos con propiedades farmacológicas similares.
Bufuralol-d9 (clorhidrato) destaca por su mayor estabilidad y utilidad como estándar interno en métodos analíticos .
Actividad Biológica
Bufuralol-d9 Hydrochloride is a deuterated derivative of bufuralol, a non-selective beta-adrenoceptor antagonist. This compound is primarily utilized in pharmacological research and drug development due to its unique isotopic labeling, which enhances analytical precision in biological studies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHDClNO
- Molecular Weight : 306.88 g/mol
- CAS Number : 1173023-51-2
The presence of deuterium atoms (D) in the structure allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research .
Bufuralol-d9 functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as norepinephrine and epinephrine on both β₁ and β₂ adrenergic receptors. This blockade results in several physiological effects:
- Decreased Heart Rate : By inhibiting β₁ receptors in the heart, Bufuralol-d9 reduces heart rate and myocardial oxygen demand.
- Lowered Blood Pressure : The compound also exerts peripheral vasodilatory effects through β₂ receptor inhibition, contributing to reduced blood pressure .
Pharmacological Applications
This compound is primarily employed in research settings for the following purposes:
- Quantification of Bufuralol : Used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) to measure bufuralol concentrations accurately.
- Pharmacokinetic Studies : Its isotopic labeling facilitates detailed investigations into drug metabolism and interactions with other compounds .
Pharmacokinetics
Research indicates that Bufuralol-d9 exhibits similar pharmacokinetic properties to its parent compound, bufuralol. Notable findings include:
- Metabolism : Bufuralol is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which hydroxylates bufuralol at the 1′ position. Bufuralol-d9 serves as a substrate for measuring CYP2D6 activity during drug interaction studies .
Clinical Studies
Clinical studies have demonstrated the efficacy of bufuralol in managing cardiovascular conditions. For instance:
- In anesthetized feline models, bufuralol administration at doses of 0.3 and 1 mg/kg resulted in significant decreases in mean arterial blood pressure and increases in abdominal aortic blood flow .
Comparative Analysis with Other Beta-Blockers
A comparison table highlights the differences between this compound and other commonly used beta-blockers:
Compound Name | Type | Key Features |
---|---|---|
Bufuralol-d9 | Non-selective beta-blocker | Stable isotope labeled for analytical precision |
Propranolol | Non-selective beta-blocker | Widely used for hypertension and anxiety |
Atenolol | Selective beta-1 blocker | Primarily targets heart rate reduction |
Metoprolol | Selective beta-1 blocker | Commonly prescribed for cardiovascular issues |
Carvedilol | Non-selective beta-blocker | Also has alpha-blocking properties |
Bufuralol-d9’s unique isotopic labeling allows for enhanced analytical capabilities compared to traditional compounds, enabling more precise studies on drug metabolism without altering biological activity .
Propiedades
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-WWMMTMLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661831 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-51-2 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.